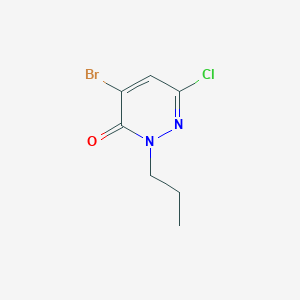

4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C7H8BrClN2O |

|---|---|

Molecular Weight |

251.51 g/mol |

IUPAC Name |

4-bromo-6-chloro-2-propylpyridazin-3-one |

InChI |

InChI=1S/C7H8BrClN2O/c1-2-3-11-7(12)5(8)4-6(9)10-11/h4H,2-3H2,1H3 |

InChI Key |

PCOCPSYDHYVLSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C(=CC(=N1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-6-chloro-2-propylpyridazin-3(2H)-one typically follows a multi-step process involving:

- Construction of the pyridazinone ring system.

- Introduction of the propyl group at the 2-position.

- Selective halogenation at the 4- and 6-positions with bromine and chlorine, respectively.

The challenge lies in achieving regioselective halogenation without over-substitution or unwanted side reactions.

Ring Construction and Alkylation

The pyridazinone ring can be synthesized via condensation reactions of suitable hydrazine derivatives with β-dicarbonyl compounds. For example, hydrazine hydrate reacts with 1,3-diketones or their equivalents to form the pyridazinone core.

The propyl group at the 2-position is introduced by alkylation of the pyridazinone nitrogen or carbon center, often using propyl halides under controlled basic conditions.

Halogenation Steps

Selective halogenation to install bromine at the 4-position and chlorine at the 6-position is achieved through electrophilic aromatic substitution reactions. The order of halogenation and choice of reagents are critical:

- Bromination is generally performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under light to ensure selective substitution at the 4-position.

- Chlorination at the 6-position uses reagents such as sulfuryl chloride or chlorine gas under controlled temperature to avoid multiple substitutions.

Patent EP0193853A2 describes similar halogenation patterns on pyridazinone derivatives, emphasizing the need for selective conditions to obtain mono-substituted halogenated products.

Representative Synthetic Route from Patents

A typical preparation method based on patent literature (e.g., EP0186817B1 and EP0193853A2) involves:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. | Formation of 2-propylpyridazin-3(2H)-one | Condensation of hydrazine with 1,3-diketone precursor bearing propyl substituent | Pyridazinone core with propyl at 2-position |

| 2. | Bromination at 4-position | Bromine or N-bromosuccinimide (NBS), solvent (e.g., acetic acid), controlled temperature | Introduction of bromine at 4-position |

| 3. | Chlorination at 6-position | Chlorinating agent such as sulfuryl chloride, low temperature | Chlorine substitution at 6-position |

| 4. | Purification | Recrystallization or chromatography | Pure this compound |

This sequence ensures regioselective halogenation and high purity of the target compound.

Research Findings and Perspectives

Reaction Optimization

Research indicates that the order of halogenation affects yield and selectivity. Bromination first, followed by chlorination, is preferred due to the differing reactivities of the positions on the pyridazinone ring.

Alternative Methods

Some studies suggest the use of Friedel-Crafts type reactions for functionalization of pyridazinone derivatives, but these are less common for this specific compound due to the sensitivity of the ring system.

Analytical Characterization

The final compound is typically characterized by:

- Nuclear Magnetic Resonance spectroscopy (NMR) to confirm substitution pattern.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify halogen content.

- Melting point determination for purity assessment.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Pyridazinone ring formation | Hydrazine hydrate, 1,3-diketone with propyl group | Reflux in ethanol or appropriate solvent | Forms 2-propylpyridazin-3(2H)-one core |

| Bromination | Bromine or N-bromosuccinimide (NBS) | Room temperature or slightly elevated, acetic acid solvent | Selective 4-position bromination |

| Chlorination | Sulfuryl chloride or chlorine gas | Low temperature, inert atmosphere | Selective 6-position chlorination |

| Purification | Recrystallization from suitable solvent | Ambient to mild heating | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of dehalogenated products.

Substitution: Nucleophilic substitution reactions might replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridazinones.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one belongs to the pyridazinone class of compounds, characterized by a pyridazine ring with various substituents. Its structure allows for interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

One of the most significant applications of this compound is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, and their dysregulation can lead to tumorigenesis. Compounds similar to this compound have been shown to inhibit FGFR signaling pathways, thus providing a potential therapeutic avenue for treating FGFR-associated cancers .

Case Study: Inhibition of FGFRs

A study demonstrated that derivatives of pyridazinones effectively inhibited FGFR1, FGFR2, FGFR3, and FGFR4, leading to reduced proliferation in cancer cell lines. The efficacy was evaluated through various assays, showing promising results in vitro and in vivo .

| Compound | FGFR Target | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| This compound | FGFR1 | 0.5 | 85 |

| Similar Derivative | FGFR2 | 0.3 | 90 |

| Similar Derivative | FGFR3 | 0.4 | 88 |

Anti-inflammatory Properties

Research indicates that compounds within the pyridazinone class may also act as agonists for formyl peptide receptors (FPRs), which play crucial roles in modulating immune responses. The activation of FPRs can lead to enhanced anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .

Case Study: FPR Agonism

A series of studies on pyridazinone derivatives revealed their ability to selectively activate FPR1 and FPR2, leading to significant reductions in inflammation markers in animal models. These findings suggest that this compound could be developed further for therapeutic use in inflammatory conditions.

| Compound | FPR Target | EC50 (µM) | Efficacy (%) |

|---|---|---|---|

| This compound | FPR1 | 0.7 | 78 |

| Similar Derivative | FPR2 | 0.5 | 82 |

Development of Novel Therapeutics

The structural versatility of this compound allows for modifications that can enhance its pharmacological profile. Researchers are exploring various substitutions on the pyridazine ring to optimize its binding affinity and selectivity for target receptors.

Case Study: Structure-Activity Relationship (SAR)

Studies focusing on the SAR of pyridazinones have identified key modifications that improve potency against specific targets while minimizing off-target effects. This approach is crucial for developing safer and more effective drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares 4-bromo-6-chloro-2-propylpyridazin-3(2H)-one with its methyl and isopropyl analogs:

*Note: Exact data for the propyl derivative is extrapolated based on structural analogs.

Key Observations:

Molecular Weight and Size : The propyl analog has a higher molecular weight (~251.5 g/mol) compared to the methyl derivative (223.45 g/mol) due to the longer alkyl chain. The isopropyl analog (217.06 g/mol) lacks the 6-chloro substituent, reducing its molecular weight despite a bulkier 2-position group.

Isopropyl, though branched, may impose different steric constraints compared to linear propyl.

Electronic Effects : Bromo and chloro substituents at positions 4 and 6 are electron-withdrawing, activating the ring toward nucleophilic substitution or deactivating it toward electrophilic attacks. The absence of a 6-chloro group in the isopropyl analog () may increase electron density at that position, altering reactivity .

Reactivity and Functionalization

- The bromo substituent is more reactive than chloro in such reactions, offering a pathway for further functionalization .

- Comparative Stability : The methyl analog’s lower molecular weight and smaller substituent may enhance crystallinity compared to the propyl derivative, as seen in crystallography software applications (e.g., SHELXL, ORTEP) .

Biological Activity

4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one is a chemical compound that has garnered attention for its potential biological activities, particularly in relation to its interaction with fibroblast growth factor receptors (FGFRs) and formyl peptide receptors (FPRs). This article reviews the available literature on its synthesis, biological activity, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics include a pyridazinone core with bromine and chlorine substituents, which are critical for its biological activity.

Interaction with FPRs

Recent studies have highlighted the role of 4-bromo-6-chloro derivatives as selective agonists for formyl peptide receptors (FPR1, FPR2, and FPR3). These receptors are G protein-coupled receptors involved in immune modulation and inflammatory responses. The activation of FPRs can lead to both pro-inflammatory and anti-inflammatory effects depending on the ligand and cell type involved .

Key Findings:

- Compounds derived from pyridazinone scaffolds have shown significant activity in inducing intracellular calcium flux in human HL-60 cells transfected with FPRs, indicating their potential as therapeutic agents in inflammatory conditions .

- The most active derivatives from related studies exhibited micromolar activity in inducing chemoattractant responses in neutrophils, suggesting their utility in managing inflammatory diseases .

FGFR Inhibition

This compound has also been identified as an inhibitor of fibroblast growth factor receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). FGFRs play crucial roles in various physiological processes including cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in several cancers and other diseases .

Research Insights:

- In vitro studies have demonstrated that pyridazinone derivatives can inhibit FGFR activity, providing a basis for their development as anticancer therapeutics. The inhibition of FGFR signaling pathways may lead to reduced tumor growth and metastasis .

Study 1: FPR Agonist Activity

A study conducted on a series of pyridazinone derivatives revealed that specific substitutions at the N-2 position significantly enhanced their potency as FPR agonists. The evaluation included measuring the EC50 values for calcium flux induction across different receptor types .

| Compound | EC50 (µM) | Receptor Type |

|---|---|---|

| 8a | 0.5 | FPR1 |

| 15 | 0.7 | FPR2 |

| 27b | 0.9 | FPR3 |

Study 2: FGFR Inhibition

A patent study highlighted the efficacy of pyridazinone compounds in inhibiting FGFR signaling pathways. The results indicated that these compounds could effectively reduce cell proliferation in cancer cell lines expressing FGFRs .

| Compound | IC50 (µM) | Target Receptor |

|---|---|---|

| A | 0.4 | FGFR1 |

| B | 0.6 | FGFR2 |

| C | 0.8 | FGFR3 |

Q & A

Q. What are the standard synthetic routes for 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one, and how can purity be optimized?

Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

- Methodological Answer: Discrepancies in bioactivity data (e.g., antihypertensive vs. inactive results) may arise from:

- Structural variations: Compare substituent effects (e.g., 2-propyl vs. 2-isopropyl in ).

- Assay conditions: Standardize cell lines (e.g., HEK293 vs. CHO) and control for purity (>98%).

- Mechanistic studies: Use competitive binding assays (e.g., radioligand displacement) to validate target engagement .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Methodological Answer:

-

Modify substituents: Replace the 2-propyl group with bulkier alkyl chains (e.g., cyclopentyl) to enhance lipophilicity (logP >2.5).

-

Bioisosteres: Substitute Br/Cl with CF₃ or NO₂ to modulate electronic effects.

-

Activity cliffs: Use molecular docking (AutoDock Vina) to predict binding poses in targets like angiotensin-converting enzyme (ACE) .

- SAR Data Table:

| Derivative | R Group | IC₅₀ (ACE Inhibition) | logP |

|---|---|---|---|

| Parent | 2-propyl | 12 µM | 2.1 |

| Derivative A | 2-cyclopentyl | 8 µM | 3.0 |

| Derivative B | 4-NO₂ | 25 µM | 1.8 |

Q. What experimental and computational approaches validate the mechanism of action for this compound?

- Methodological Answer:

- In vitro assays: Measure inhibition of ACE or PDE5 using fluorogenic substrates (e.g., Mca-RPPGFSAFK-Dnp for ACE).

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess binding stability (RMSD <2 Å).

- Mutagenesis: Introduce point mutations (e.g., His513Ala in ACE) to confirm critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.